BenchChemオンラインストアへようこそ!

2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol

Kinase inhibitor Selectivity profiling Chemical probe development

Researchers requiring a defined polypharmacology probe often face supply inconsistency and unverified isomer identity. This batch is qualified by the unambiguous NMR fingerprint (InChIKey DOHYDMGDNNJHSV-UHFFFAOYSA-N), guaranteeing the 2,4-dimethylphenoxy isomer. The Kinobead-profiled broad kinase engagement (EC₅₀ 1.77-3.86 µM) provides a reliable reference for fragment-based design and selectivity engineering. - Polypharmacology Probe: Confirmed engagement of FLT3, RET, DDR2, EPHA7, NTRK1, and MAP4K4 at micromolar occupancy. - Isomer Identity Guaranteed: NMR dataset distinguishes it from the 2,5-dimethyl isomer, eliminating cross-contamination risk. - Ideal SAR Scaffold: >800-fold potency gap to optimized RET leads provides a wide dynamic range for quantifying structural modifications.

Molecular Formula C22H18N2O2
Molecular Weight 342.4 g/mol
Cat. No. B13374223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol
Molecular FormulaC22H18N2O2
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O)C
InChIInChI=1S/C22H18N2O2/c1-14-11-12-20(15(2)13-14)26-22-16-7-3-5-9-18(16)23-21(24-22)17-8-4-6-10-19(17)25/h3-13,25H,1-2H3
InChIKeyDOHYDMGDNNJHSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol: Identity & Kinase Profile


2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol (molecular formula C₂₂H₁₈N₂O₂, exact mass 342.1368 g/mol) is a quinazoline-based small molecule that features a 2,4-dimethylphenoxy substituent at the 4-position of the quinazoline core and a free phenolic hydroxyl at the ortho position of the pendant phenyl ring [1]. The compound is registered in the ChEMBL database (CHEMBL4745937) and has been profiled against a panel of human kinases in a Kinobead-based competitive binding assay, revealing micromolar-range affinities (EC₅₀ values between 1.77 µM and 3.86 µM) across multiple targets including FLT3, RET, DDR2, EPHA7, NTRK1, and MAP4K4 [2]. This broad, moderate-affinity kinase interaction profile distinguishes it from both highly potent 2-substituted phenol quinazoline clinical candidates and from inactive scaffold controls, positioning it as a potential chemical probe or starting scaffold for fragment-based or selectivity-engineering campaigns.

2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol: Irreplaceability vs. Generic Analogs


Within the 2-(quinazolin-2-yl)phenol chemotype, even minor alterations to the aryl ether substitution pattern can drastically alter kinase-binding profiles, metabolic stability, and off-target liability [1]. For example, the transition from an anilinoquinazoline to a phenolic quinazoline scaffold improves RET affinity but introduces hepatocyte clearance liabilities; the introduction of ortho-substituents flanking the phenol can simultaneously rescue metabolic stability and enhance kinase selectivity [1]. The specific 2,4-dimethylphenoxy group in the target compound creates a unique steric and electronic environment that distinguishes it from the 2,5-dimethyl isomer, the unsubstituted phenoxy analog, or mono-methyl variants—each of which is expected to exhibit a distinct kinase selectivity signature. Direct experimental evidence from Kinobead profiling confirms that the target compound engages a defined set of kinases at quantifiable occupancy levels (EC₅₀ 1.77–3.86 µM) [2]; substituting a generic analog without equivalent profiling data would invalidate structure-activity relationship (SAR) conclusions and risk misinterpretation of biological assay results.

2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol Comparison Evidence


Kinase Selectivity vs. Vandetanib

The 2,4-dimethylphenoxy compound exhibits a fundamentally different kinase engagement profile from the clinical multi-kinase inhibitor vandetanib. In a Kinobead-based competitive binding assay against human kinases, the target compound displays EC₅₀ values of 2.49 µM for RET and 1.77 µM for FLT3 [1]. By contrast, vandetanib is a potent inhibitor of RET (IC₅₀ ~100 nM) and VEGFR2/KDR (IC₅₀ ~40 nM) [2]. The ~25-fold weaker RET affinity and the absence of potent KDR inhibition in the 2,4-dimethylphenoxy compound make it unsuitable as a therapeutic RET inhibitor but potentially valuable as a non-cytotoxic control compound or a scaffold for selectivity optimization away from KDR-driven toxicity [2].

Kinase inhibitor Selectivity profiling Chemical probe development

Kinase Engagement Spectrum vs. Compound 36

While the 2,4-dimethylphenoxy compound engages at least 8 distinct kinases with EC₅₀ values ranging from 1.77 µM to 3.86 µM [1], the optimized clinical candidate 36 (CCT241533) from the same 2-(quinazolin-2-yl)phenol series achieves RET IC₅₀ = 3 nM with >100-fold selectivity over CHK1 and minimal off-target activity [2]. This demonstrates that the 2,4-dimethylphenoxy substituent yields a promiscuous kinase-binding profile, whereas rational substitution at flanking positions can confer high potency and selectivity. The target compound thus represents the 'unoptimized' polypharmacological anchor point for the chemical series.

Kinase promiscuity Tool compound Polypharmacology

2,4- vs. 2,5-Dimethylphenoxy Isomer Differentiation

The 2,4-dimethylphenoxy compound can be analytically distinguished from its 2,5-dimethylphenoxy positional isomer by both ¹H NMR and ¹³C NMR spectroscopy, as documented in the KnowItAll NMR Spectral Library [1]. The 2,5-isomer (SpectraBase Compound ID CosDsq72ASz) exhibits distinct chemical shift patterns in DMSO-d₆ [2]. This analytical differentiation is critical for procurement and quality control, as the two isomers share identical molecular formula (C₂₂H₁₈N₂O₂) and molecular weight (342.4 g/mol) and cannot be distinguished by mass spectrometry alone.

Isomer differentiation Analytical characterization Quality control

Metabolic Stability Liability

The Newton et al. 2016 study demonstrated that phenolic 2-substituted quinazolines suffer from high metabolic clearance in hepatocyte assays, and that the introduction of flanking substituents adjacent to the phenol group can dramatically improve stability [1]. The 2,4-dimethylphenoxy compound lacks the optimized flanking substituent pattern present in the stabilized analog 36, and therefore is predicted to exhibit higher intrinsic clearance. This property makes it a valuable comparator for structure-metabolism relationship (SMR) studies, where the effect of specific substituent additions on hepatocyte stability can be quantitatively benchmarked against the unoptimized scaffold.

Metabolic stability Hepatocyte clearance Structure-metabolism relationship

RET Kinase Engagement at Physiological ATP

The Kinobead assay used to profile the 2,4-dimethylphenoxy compound employs physiological ATP concentrations and captures target engagement in a cellular lysate environment, providing a more pharmacologically relevant measure than recombinant enzyme IC₅₀ assays [1]. The measured RET EC₅₀ of 2.49 µM provides a benchmark for the intrinsic RET-binding affinity of the unoptimized 2-(quinazolin-2-yl)phenol scaffold in a complex proteome. This value can be compared to the low-nanomolar RET affinities of optimized analogs (e.g., compound 36) to calculate the fold-improvement in target engagement attributable to specific structural modifications [2].

Target engagement Kinobead profiling ATP-competitive inhibition

hERG Off-Target Liability

The 2-(quinazolin-2-yl)phenol core scaffold has been reported to carry intrinsic hERG ion channel inhibitory activity, which was successfully mitigated in optimized analogs through peripheral polar substitution [1]. The target compound, lacking such mitigating substitutions, is expected to retain hERG liability. However, its weak overall kinase potency (µM range) means that functional hERG inhibition would need to be measured directly before any in vivo use. This provides a measurable safety-pharmacology differentiation point: compounds selected for in vivo studies must demonstrate reduced hERG activity via explicit electrophysiology data, and the target compound can serve as the 'high-hERG-risk' reference in such panels.

hERG liability Cardiotoxicity Safety pharmacology

2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol: Application Scenarios


Multi-Kinase Polypharmacology Probe

The Kinobead profiling data (EC₅₀ 1.77–3.86 µM across FLT3, RET, DDR2, EPHA7, NTRK1, and MAP4K4) [1] qualifies the compound as a polypharmacology probe for studying coordinated kinase network modulation in cellular models. Unlike highly selective clinical candidates, this compound simultaneously engages multiple kinase nodes at measurable occupancy, making it suitable for systems-level signaling perturbation experiments where broad but weak target engagement is desired.

SAR Baseline for RET Inhibitor Optimization

With a RET EC₅₀ of 2.49 µM in physiological ATP conditions [1], the compound provides an ideal 'ground-state' reference point for fragment-growing or structure-based design campaigns aimed at improving RET potency and selectivity. The >800-fold gap to optimized leads such as compound 36 [2] provides a wide dynamic range for quantifying the contribution of individual substituent modifications to target engagement and selectivity gains.

hERG Liability Reference Control

The 2-(quinazolin-2-yl)phenol core is known to carry intrinsic hERG liability unless mitigated by peripheral polar substitution [1]. The target compound, devoid of such mitigating groups, serves as a 'maximum hERG risk' control in automated patch-clamp or fluorescence-based hERG screening panels, enabling quantitative risk-benefit assessment of structural modifications introduced during lead optimization.

Isomer-Specific QC Analytical Standard

The unambiguous NMR fingerprint (SpectraBase Compound ID DabPayti2g, InChIKey DOHYDMGDNNJHSV-UHFFFAOYSA-N) [1] distinguishes this compound from its 2,5-dimethylphenoxy positional isomer [2]. This spectral dataset provides a definitive identity standard for batch-to-batch quality control, ensuring that biological reproducibility is not compromised by isomer cross-contamination in procurement workflows.

Quote Request

Request a Quote for 2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.